molecular formula C14H12FNO2 B6374208 4-(3-Acetylaminophenyl)-2-fluorophenol CAS No. 1261979-90-1

4-(3-Acetylaminophenyl)-2-fluorophenol

Cat. No.: B6374208
CAS No.: 1261979-90-1
M. Wt: 245.25 g/mol
InChI Key: JAAJBNFYTJAHAA-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-2-fluorophenol is a fluorinated phenolic compound featuring a 2-fluorophenol core substituted at the 4-position with a 3-acetylaminophenyl group. This structure combines the electronic effects of fluorine (electron-withdrawing) and the acetylated amine (hydrogen-bonding capability), making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name

N-[3-(3-fluoro-4-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-14(18)13(15)8-11/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJBNFYTJAHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684353
Record name N-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-90-1
Record name N-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylaminophenyl)-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The nitration of 2-fluorophenol to introduce a nitro group at the para position.

    Reduction: The reduction of the nitro group to an amino group.

    Acetylation: The acetylation of the amino group to form the acetylamino derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylaminophenyl)-2-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The acetylamino group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-2-fluorophenol involves its interaction with various molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the fluorophenol moiety can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(1-Aminoethyl)-2-fluorophenol (CAS: 1030444-42-8)

  • Structure: A 2-fluorophenol with a 4-(1-aminoethyl) substituent.
  • Molecular weight: 155.17 g/mol (vs. 252.24 g/mol for the target compound), suggesting differences in solubility and pharmacokinetics .
  • Applications: Aminoethyl-substituted fluorophenols are often intermediates in drug synthesis, but their simpler structure may limit bioavailability compared to acetylaminophenyl derivatives.

4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol

  • Structure: Contains a chloro-fluorophenylamino methyl group at the 4-position.
  • Molecular formula: C₁₃H₁₀Cl₂FNO (286.13 g/mol), larger than the target compound, which may affect membrane permeability .
  • Applications : Likely explored for antimicrobial activity due to halogenated motifs.

4-(2,3-Difluorophenyl)-2-fluorophenol

  • Structure : A difluorophenyl group at the 4-position.
  • Key Differences: Additional fluorine atoms increase electronegativity, altering electronic distribution and acidity (pKa) of the phenolic -OH group. Molecular weight: ~246.18 g/mol (estimated), comparable to the target compound but with distinct reactivity in electrophilic substitution .
  • Applications : Difluorophenyl derivatives are common in agrochemicals and kinase inhibitors.

4-(4-Benzyl-1-piperazino)-2-fluorophenol (CAS: 1171917-76-2)

  • Structure : Incorporates a benzyl-piperazine moiety.
  • Key Differences: The piperazine ring introduces basicity and hydrogen-bond acceptor sites, contrasting with the acetylaminophenyl group’s neutral hydrogen-bond donor/acceptor profile. Molecular weight: 286.34 g/mol, higher than the target compound, which may influence blood-brain barrier penetration .
  • Applications: Piperazine-containing fluorophenols are prevalent in CNS-targeting therapeutics.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(3-Acetylaminophenyl)-2-fluorophenol C₁₄H₁₁FNO₂ 252.24 3-Acetylaminophenyl, 2-F Balanced H-bonding, moderate lipophilicity
4-(1-Aminoethyl)-2-fluorophenol C₈H₁₀FNO 155.17 1-Aminoethyl, 2-F High solubility, low steric hindrance
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol C₁₃H₁₀Cl₂FNO 286.13 Cl, F, amino methyl High metabolic stability, low solubility
4-(2,3-Difluorophenyl)-2-fluorophenol C₁₂H₇F₃O ~246.18 2,3-Difluorophenyl, 2-F High electronegativity, acidic phenol
4-(4-Benzyl-1-piperazino)-2-fluorophenol C₁₇H₁₉FN₂O 286.34 Benzyl-piperazine, 2-F Basic piperazine, CNS-targeting potential

Research Findings and Implications

  • Electronic Effects: The acetylaminophenyl group in the target compound provides a unique balance of hydrogen-bonding capacity and lipophilicity, distinguishing it from halogenated or piperazine-containing analogs .
  • Biological Activity: Fluorophenols with acetylated amines are hypothesized to exhibit enhanced protein-binding affinity compared to simpler aminoethyl derivatives .

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